5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Description
This compound belongs to the 1,5-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure features a 4-chlorophenoxy acetyl substituent at the 5-position of the benzodiazepine ring.
Properties
IUPAC Name |
5-[2-(4-chlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-5-7-13(8-6-12)23-11-17(22)20-10-9-16(21)19-14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBSPCRHCFHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Chlorophenoxyacetyl Intermediate: The starting material, 4-chlorophenol, is reacted with acetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.
Cyclization to Benzodiazepine Core: The intermediate is then reacted with a suitable amine, such as 2-amino-5-chlorobenzophenone, under acidic conditions to form the benzodiazepine core.
Final Acetylation: The benzodiazepine core is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential anxiolytic and sedative effects in animal models.
Medicine: Investigated for its potential use in treating anxiety disorders and insomnia.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and anxiolytic effects . The compound may also interact with other molecular targets and pathways, contributing to its pharmacological profile .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Molecular Properties
The substituent at the 5-position of the benzodiazepine ring critically defines the compound’s behavior. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*LogP values are estimated based on substituent contributions.
- Target Compound: The 4-chlorophenoxy acetyl group enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This contrasts with the methylamino acetyl group in , which introduces polarity via the amine.
- Methylclonazepam : A 1,4-benzodiazepine with a nitro group, known for sedative effects. The 1,5-benzodiazepine scaffold in the target compound may exhibit distinct receptor binding.
Crystallographic and Conformational Analysis
- 5-Chloroacetyl-4-methyl analog : The benzodiazepine ring adopts a distorted boat conformation , stabilized by intramolecular N–H⋯O and C–H⋯O interactions. The chloroacetyl group participates in weak hydrogen bonding.
- Target Compound: No crystallographic data are available, but the bulky 4-chlorophenoxy group may enforce a similar boat conformation or introduce torsional strain.
Pharmacological Implications
- 1,5-Benzodiazepines: Fungal-derived analogs (e.g., asperlicin) show CNS activity . The target compound’s 4-chlorophenoxy group may enhance affinity for GABAA receptors or novel targets.
- 1,4-Benzodiazepines (e.g., Methylclonazepam ) : Nitro and chloro substituents at specific positions are critical for anxiolytic activity. The 1,5-regioisomer’s pharmacology remains underexplored.
Biological Activity
5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound that has garnered attention for its potential biological activities. This compound belongs to the benzodiazepine class and exhibits a range of pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. Understanding its biological activity is crucial for assessing its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H17ClN2O3
- Molecular Weight : 320.77 g/mol
This compound features a benzodiazepine core with a 4-chlorophenoxyacetyl substituent, which is believed to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the benzodiazepine structure exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound may share similar antimicrobial properties due to its structural similarities.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes. For example:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have been reported to possess strong AChE inhibitory activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The compound has also shown potential as a urease inhibitor. Urease inhibitors are valuable in treating infections caused by Helicobacter pylori, which is linked to gastric ulcers .
Case Studies
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
